molecular formula C13H10Cl2O2 B6381706 3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95% CAS No. 1261972-42-2

3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95%

Cat. No. B6381706
CAS RN: 1261972-42-2
M. Wt: 269.12 g/mol
InChI Key: SORGGRMRVGIYQE-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95% (3C5CPP) is a phenolic compound that has been used in a variety of scientific and industrial applications. It is a white crystalline solid that is soluble in water and alcohol. 3C5CPP is a versatile compound that has seen use in the synthesis of organic molecules, as a catalyst in organic synthesis, and as a reagent in the laboratory.

Scientific Research Applications

3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of organic molecules, such as polymers and pharmaceuticals. It has also been used as a catalyst in organic synthesis, as a reagent in the laboratory, and as a reactant in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed to interact with various molecules in the body in order to produce its various effects. For example, it has been shown to interact with proteins in the body, which can affect their structure and function. It has also been shown to interact with DNA, which can affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to have some effects on the body. For example, it has been shown to have an antifungal effect, as well as an antimicrobial effect. It has also been shown to have a mild analgesic effect, and it has been used as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95% in laboratory experiments is its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of compounds. Additionally, it is relatively inexpensive and is easily available. However, there are some limitations to its use. For example, it is toxic and should be handled with care. Additionally, it is not very soluble in water, which can limit its use in some reactions.

Future Directions

There are a number of potential future directions for research into 3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95%. For example, further research into its mechanism of action could provide insight into its various effects on the body and could lead to the development of new therapeutic agents. Additionally, research into its use as a catalyst in organic synthesis could lead to the development of more efficient and cost-effective methods of synthesizing compounds. Finally, further research into its use as a reactant could lead to the development of new compounds with unique properties.

Synthesis Methods

3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 2-chloro-5-methoxyphenol and sodium hypochlorite in aqueous solution. The reaction proceeds via a nucleophilic aromatic substitution reaction, in which the chlorine atom of the sodium hypochlorite displaces the hydroxyl group of the 2-chloro-5-methoxyphenol. The resulting product is then purified by recrystallization.

properties

IUPAC Name

3-chloro-5-(2-chloro-5-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O2/c1-17-11-2-3-13(15)12(7-11)8-4-9(14)6-10(16)5-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SORGGRMRVGIYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686073
Record name 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(2-chloro-5-methoxyphenyl)phenol

CAS RN

1261972-42-2
Record name 2',5-Dichloro-5'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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